Structural Differentiator: 3-(Methylthio)phenyl Acetamide Side Chain vs. Alkyl Amide Analogs
The target compound incorporates a 3-(methylthio)phenyl acetamide group at the thiazole 4-position. The closest commercially cataloged analogs (e.g., N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide ) replace this aryl-thioether side chain with simple alkyl amides. The methylthio substituent increases molecular weight by approximately 45–57 Da relative to butyl/isopropyl variants and adds both sulfur-mediated polarizability and hydrogen-bond acceptor capacity (tPSA contribution from the thioether sulfur), parameters known to influence kinase ATP-site occupancy and metabolic stability in thiazole-based inhibitors [1]. No direct head-to-head biochemical or cellular comparison between this compound and its alkyl-amide analogs has been published. Users should verify target-specific activity in their assay system rather than assuming functional equivalence.
| Evidence Dimension | Structural and physicochemical differentiation of the N-acetamide substituent |
|---|---|
| Target Compound Data | MW 428.53; tPSA contribution includes thioether sulfur; 3-(methylthio)phenyl acetamide substituent |
| Comparator Or Baseline | N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (MW ~383); N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (MW ~371) |
| Quantified Difference | MW difference: +45 to +57 Da; presence vs. absence of aryl methylthio group |
| Conditions | Calculated physicochemical properties; no comparative biochemical assay data available for these specific compound pairs |
Why This Matters
The methylthio-phenyl substituent is a structural feature that cannot be replicated by simple alkyl amides; procurement of the correct side-chain variant is essential for maintaining the intended pharmacophore in screening campaigns.
- [1] El-Damasy AK, Jin H, Park JW, et al. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. J Enzyme Inhib Med Chem. 2023;38(1):2189097. DOI: 10.1080/14756366.2023.2189097. View Source
